

Application Notes and Protocols for Studying Pyruvate Carboxylase-IN-2

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Compound of Interest

Compound Name: *Pyruvate Carboxylase-IN-2*

Cat. No.: *B15141898*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies involving **Pyruvate Carboxylase-IN-2** (PC-IN-2), a putative inhibitor of Pyruvate Carboxylase (PC). The protocols outlined below cover in vitro enzymatic assays, cell-based functional assays, and metabolic flux analysis to characterize the efficacy and mechanism of action of PC-IN-2.

Introduction to Pyruvate Carboxylase

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism.^{[1][2][3][4]} It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).^{[1][2][3]} This reaction is a key anaplerotic node, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for biosynthesis and energy production.^{[5][6][7]} PC is crucial for several metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.^{[1][5][8]}

In the context of cancer, metabolic reprogramming is a well-established hallmark.^{[2][4]} Many cancer cells exhibit increased reliance on PC for anaplerosis to support rapid proliferation and survival, especially under conditions of nutrient stress.^{[2][4][9]} PC activity is linked to tumor progression and metastasis in various cancers, including breast, lung, and pancreatic cancer.

[2][10][11] This makes PC an attractive target for the development of novel anti-cancer therapeutics.

In Vitro Characterization of PC-IN-2

Objective

To determine the inhibitory potency (IC₅₀) and mechanism of action of PC-IN-2 on purified Pyruvate Carboxylase.

Principle of the Assay

The activity of PC can be measured using a coupled enzyme assay.[12][13] PC produces oxaloacetate, which is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PC activity.

Experimental Protocol: Coupled Enzyme Activity Assay

Materials:

- Purified recombinant human Pyruvate Carboxylase
- **Pyruvate Carboxylase-IN-2** (PC-IN-2)
- Tris-HCl buffer (pH 8.0)
- ATP
- Sodium Bicarbonate (NaHCO₃)
- Magnesium Chloride (MgCl₂)
- Potassium Chloride (KCl)
- Pyruvate
- Acetyl-CoA (as an allosteric activator)[14]

- NADH
- Malate Dehydrogenase (MDH)
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂.
- Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing final concentrations of 2 mM ATP, 20 mM NaHCO₃, 0.2 mM NADH, 5 units/mL MDH, and 0.1 mM Acetyl-CoA.
- Prepare PC-IN-2 Dilutions: Perform a serial dilution of PC-IN-2 in the assay buffer to achieve a range of concentrations (e.g., 0.01 μ M to 100 μ M). Include a vehicle control (e.g., DMSO).
- Assay Plate Setup:
 - Add 10 μ L of diluted PC-IN-2 or vehicle to the appropriate wells of the 96-well plate.
 - Add 170 μ L of the Reagent Master Mix to each well.
 - Add 10 μ L of purified PC enzyme (e.g., 0.5 μ g/well).
 - Incubate the plate at 37°C for 5 minutes to pre-incubate the inhibitor with the enzyme.
- Initiate the Reaction: Add 10 μ L of pyruvate (final concentration, e.g., 5 mM) to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
- Data Analysis:

- Calculate the rate of reaction (V) for each concentration of PC-IN-2 by determining the slope of the linear portion of the absorbance vs. time curve.
- Normalize the rates to the vehicle control (100% activity).
- Plot the percentage of inhibition against the logarithm of the PC-IN-2 concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Determination of PC-IN-2

PC-IN-2 (μM)	% Inhibition (Mean ± SD)
0.01	5.2 ± 1.8
0.1	15.8 ± 3.5
1	48.9 ± 4.1
10	85.3 ± 2.9
100	98.1 ± 1.2
IC50 (μM)	1.05

Cell-Based Assays for Functional Characterization of PC-IN-2

Objective

To evaluate the effects of PC-IN-2 on the viability, proliferation, and induction of apoptosis in cancer cells that are known to be dependent on PC activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Materials:

- Human breast cancer cell line (e.g., MDA-MB-231, known for high PC expression)[\[15\]](#)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Pyruvate Carboxylase-IN-2 (PC-IN-2)**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader capable of reading absorbance at 570 nm

Procedure:

- **Cell Seeding:** Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete growth medium. Allow cells to attach overnight.
- **Treatment:** The next day, treat the cells with various concentrations of PC-IN-2 (e.g., 0.1 μ M to 100 μ M) in fresh medium. Include a vehicle control.
- **Incubation:** Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Solubilization:** Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the PC-IN-2 concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Data Presentation: Effect of PC-IN-2 on Cancer Cell Viability

PC-IN-2 (μM)	Cell Viability (%) (Mean ± SD)
0.1	98.2 ± 3.1
1	85.4 ± 4.5
10	52.1 ± 3.8
50	21.7 ± 2.9
100	9.8 ± 1.5
GI50 (μM)	9.5

Metabolic Flux Analysis

Objective

To directly assess the impact of PC-IN-2 on PC-mediated anaplerotic flux in cancer cells using stable isotope tracing.

Experimental Protocol: ¹³C-Glucose Tracing

Materials:

- MDA-MB-231 cells
- Glucose-free DMEM
- [U-¹³C₆]-Glucose (uniformly labeled glucose)
- **Pyruvate Carboxylase-IN-2 (PC-IN-2)**
- 6-well cell culture plates
- Methanol, Chloroform, Water (for metabolite extraction)
- Liquid Chromatography-Mass Spectrometry (LC-MS) system

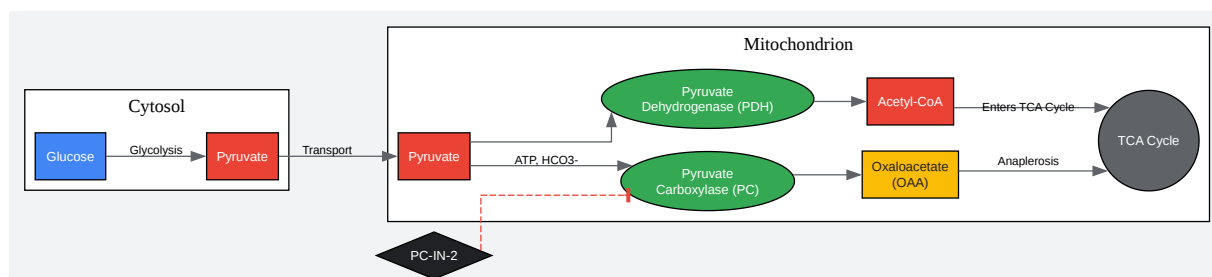
Procedure:

- **Cell Culture and Treatment:** Seed MDA-MB-231 cells in 6-well plates and grow to ~70% confluency. Treat the cells with PC-IN-2 (at a concentration near the GI50, e.g., 10 μ M) or vehicle for 24 hours.
- **Isotope Labeling:** Replace the medium with glucose-free DMEM supplemented with 10 mM [U- $^{13}\text{C}_6$]-Glucose and the respective treatments (PC-IN-2 or vehicle). Incubate for a defined period (e.g., 6 hours).
- **Metabolite Extraction:**
 - Quickly aspirate the medium and wash the cells with ice-cold saline.
 - Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
 - Scrape the cells and collect the extract.
 - Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.
- **LC-MS Analysis:** Analyze the polar metabolite extracts using LC-MS to determine the mass isotopologue distribution (MID) of TCA cycle intermediates (e.g., citrate, malate, aspartate).
- **Data Analysis:**
 - The carboxylation of $^{13}\text{C}_3$ -pyruvate (from $^{13}\text{C}_6$ -glucose) by PC will generate $^{13}\text{C}_3$ -oxaloacetate. This will lead to the formation of M+3 labeled TCA cycle intermediates.
 - In contrast, pyruvate dehydrogenase (PDH) converts $^{13}\text{C}_3$ -pyruvate to $^{13}\text{C}_2$ -acetyl-CoA, which upon condensation with unlabeled oxaloacetate, forms M+2 labeled citrate.
 - Calculate the fractional contribution of PC to the oxaloacetate pool by comparing the abundance of M+3 isotopologues to the total pool of each TCA cycle intermediate.

Data Presentation: Fractional Contribution of PC to TCA Cycle Intermediates

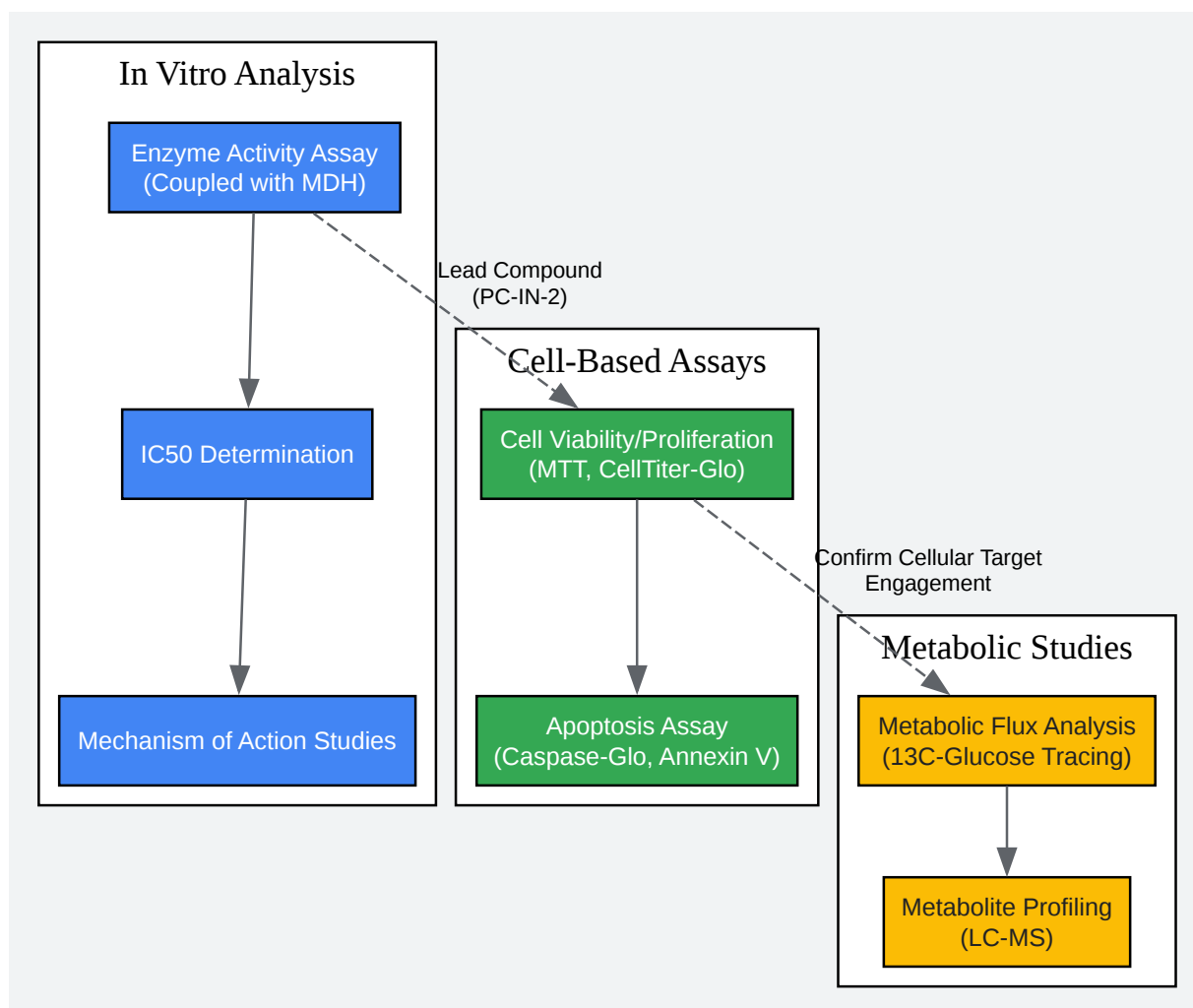
Metabolite	Fractional Contribution (M+3) - Vehicle (Mean \pm SD)	Fractional Contribution (M+3) - PC-IN-2 (10 μ M) (Mean \pm SD)
Citrate	0.25 \pm 0.03	0.08 \pm 0.01
Malate	0.31 \pm 0.04	0.11 \pm 0.02
Aspartate	0.28 \pm 0.03	0.09 \pm 0.01

Visualizations



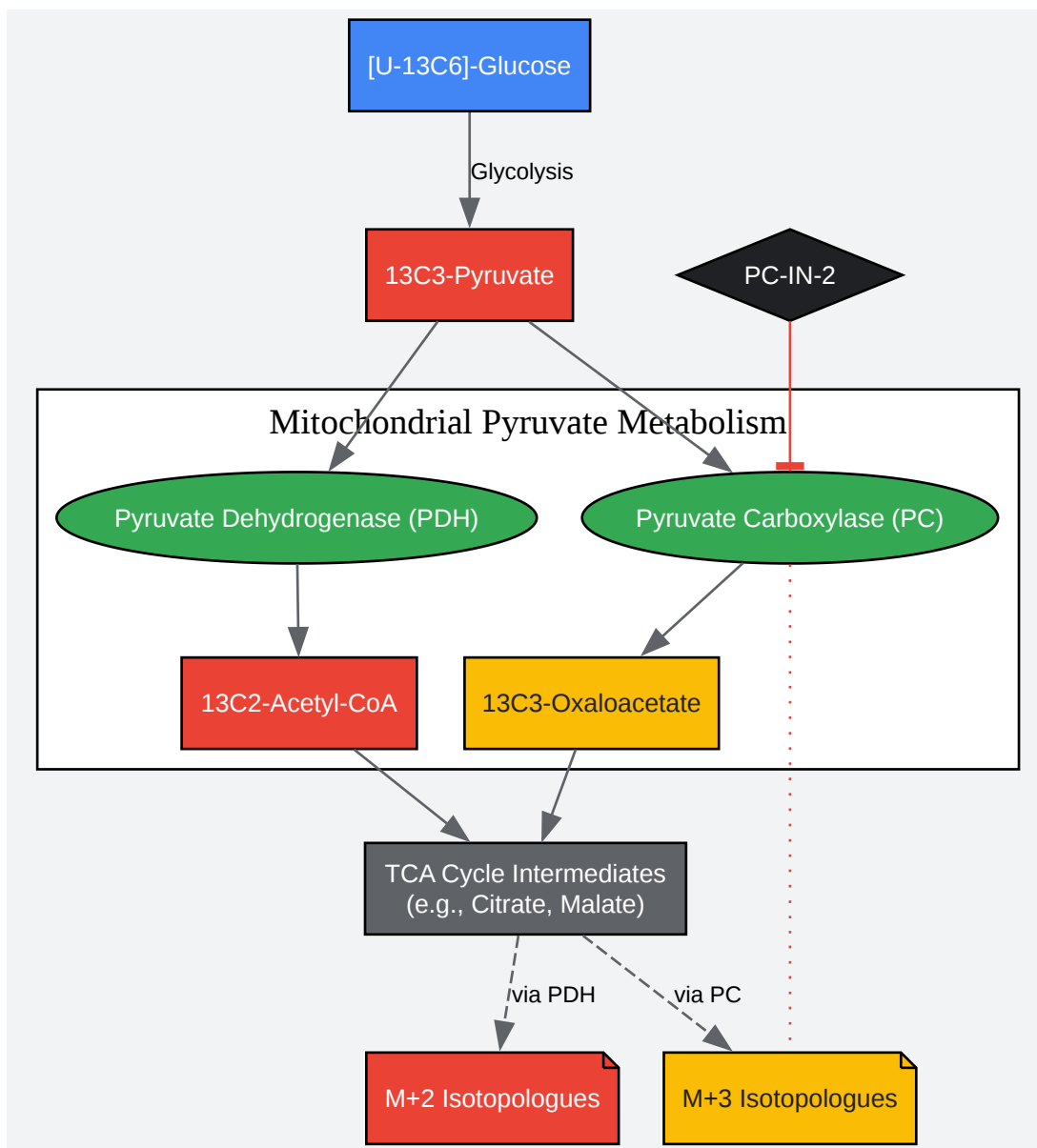
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Caption: Pyruvate Carboxylase role in mitochondrial metabolism.



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Caption: Workflow for characterizing PC-IN-2.



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Caption: Logic of ^{13}C metabolic flux analysis.

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